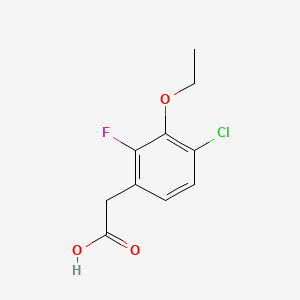

4-Chloro-3-ethoxy-2-fluorophenylacetic acid

Description

Background and Historical Context

The development of organofluorine chemistry traces its origins to the pioneering work of Alexander Borodin in 1862, who conducted the first nucleophilic replacement of a halogen atom by fluoride, establishing the foundation for modern fluorochemical synthesis. However, the actual synthesis of the first organofluorine compound was accomplished earlier by Dumas and colleagues in 1835, who prepared methyl fluoride from dimethyl sulfate. These early discoveries laid the groundwork for the extensive field of organofluorine chemistry that would eventually encompass compounds like 4-Chloro-3-ethoxy-2-fluorophenylacetic acid.

The evolution of fluorinated aromatic compounds gained significant momentum throughout the twentieth century, driven by the unique properties conferred by carbon-fluorine bonds. The formation of aryl carbon-fluorine bonds was first achieved through diazofluorination by Schmitt and colleagues in 1870, though initial characterization was incorrect, with proper identification later accomplished by Lenz in 1877. This historical progression demonstrates the gradual refinement of synthetic methodologies that would eventually enable the preparation of complex molecules such as this compound.

The emergence of phenylacetic acid derivatives as important chemical intermediates has been documented extensively, with phenylacetic acid itself serving as a precursor to numerous pharmaceutical compounds including camylofin, bendazol, triafungin, phenacemide, lorcainide, phenindione, phenelzine, and cyclopentolate. This established utility of the phenylacetic acid framework provided the conceptual foundation for developing more sophisticated derivatives incorporating multiple functional groups, including halogen and alkoxy substituents.

Contemporary research in organofluorine chemistry has revealed that over twenty percent of pharmaceutical drugs contain at least one fluorine atom, with this percentage being even higher in agrochemicals. This statistical reality underscores the importance of understanding compounds like this compound, which represents a convergence of multiple chemical modification strategies applied to the phenylacetic acid scaffold.

Nomenclature and Chemical Classification

This compound is systematically classified within the Chemical Abstracts Service database under the registry number 1323955-63-0, with the molecular formula C₁₀H₁₀ClFO₃ and a molecular weight of 232.63 grams per mole. The compound's nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the systematic name being 2-(4-chloro-3-ethoxy-2-fluorophenyl)acetic acid. Alternative chemical identifiers include the Molecular Design Limited number MFCD19687188 and PubChem Compound Identifier 66523623.

The structural classification of this compound places it within multiple chemical categories. Primarily, it belongs to the phenylacetic acid family, characterized by a benzene ring directly attached to an acetic acid moiety. The presence of halogen substituents classifies it as a halogenated aromatic compound, while the ethoxy group places it within the alkoxy-substituted aromatics category. The simultaneous presence of fluorine specifically categorizes it as an organofluorine compound, a classification that carries significant implications for its chemical and physical properties.

The compound's structure incorporates three distinct substituents on the benzene ring: a chlorine atom at the 4-position, an ethoxy group at the 3-position, and a fluorine atom at the 2-position, all relative to the acetic acid side chain attachment point. This substitution pattern represents a sophisticated example of regioselective functionalization, wherein each substituent occupies a specific position that influences the overall molecular properties through electronic and steric effects.

The classification within organofluorine chemistry is particularly significant, as the carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole. This exceptional bond strength contributes to the thermal and chemical stability characteristic of fluorinated compounds, while the high electronegativity of fluorine (3.98) creates substantial dipole moments within the molecular structure.

Significance in Organofluorine Chemistry

The significance of this compound within organofluorine chemistry stems from its representation of advanced synthetic strategies that combine multiple heteroatom substitutions with the established phenylacetic acid pharmacophore. Organofluorine compounds have demonstrated remarkable utility across diverse applications, with the carbon-fluorine bond appearing in pharmaceuticals, agrochemicals, fluoropolymers, refrigerants, surfactants, anesthetics, and catalysts. The compound exemplifies the sophisticated molecular engineering possible within this field, incorporating strategic fluorine placement to modulate electronic properties while maintaining synthetic accessibility.

The fluorine atom in this compound occupies the ortho position relative to the acetic acid side chain, a placement that significantly influences the molecule's conformational preferences and reactivity patterns. The van der Waals radius of fluorine (1.47 Ångströms) is remarkably close to that of hydrogen (1.2 Ångströms), enabling fluorine substitution without introducing significant steric strain. This property allows for the preparation of fluorinated analogs that maintain similar three-dimensional structures to their non-fluorinated counterparts while exhibiting dramatically altered electronic characteristics.

Research into fluorinated aromatic compounds has revealed that the presence of fluorine atoms can substantially modify metabolic pathways and biological interactions. The electronegative nature of fluorine creates a "block effect" wherein normal metabolic processes are inhibited due to the resistance of carbon-fluorine bonds to enzymatic degradation. Simultaneously, the similar size of fluorine to hydrogen enables a "mimic effect" whereby fluorinated molecules are initially processed similarly to their non-fluorinated analogs before revealing their altered properties.

Recent investigations into fluoroaryl compounds have demonstrated their potential as antimicrobial agents, with studies showing that fluoroaryl-bichalcophene derivatives exhibit significant antibacterial activity against Staphylococcus aureus. While this compound differs structurally from these bichalcophene systems, it shares the fundamental characteristic of strategic fluorine incorporation that has proven beneficial in biological applications. The compound's structure suggests potential for similar biological activities, though specific research on this particular molecule remains limited in the available literature.

The compound also represents an important example of polyfunctional aromatic systems, wherein multiple substituents work synergistically to create unique property profiles. The combination of electron-withdrawing halogen atoms (chlorine and fluorine) with the electron-donating ethoxy group creates a complex electronic environment that influences both reactivity and stability patterns. This type of substitution pattern is increasingly important in drug design, where fine-tuning of electronic properties can dramatically influence biological activity and selectivity.

Structural Relationship to Phenylacetic Acid Family

This compound maintains the fundamental structural framework of phenylacetic acid while incorporating three significant modifications that dramatically alter its chemical properties. Phenylacetic acid, the parent compound, consists of a benzene ring directly attached to an acetic acid moiety and serves as a versatile intermediate in pharmaceutical synthesis. The compound possesses a characteristic honey-like odor and functions as a naturally occurring catabolite of phenylalanine in biological systems.

The structural relationship between this compound and its parent phenylacetic acid can be understood through systematic analysis of each substitution. The addition of the 2-fluorine substituent introduces significant electronic perturbation due to fluorine's exceptional electronegativity (3.98), creating a strong dipole moment (1.41 Debye) in the carbon-fluorine bond. This substitution fundamentally alters the electron density distribution throughout the aromatic system, influencing both reactivity and physical properties.

The 3-ethoxy substitution represents the introduction of an electron-donating alkoxy group that partially counteracts the electron-withdrawing effects of the halogen substituents. Ethoxy groups are known to increase lipophilicity and can influence molecular interactions through both steric and electronic mechanisms. The positioning of this group meta to the acetic acid side chain allows for optimal electronic communication while minimizing potential steric interference with the carboxylic acid functionality.

| Structural Feature | Phenylacetic Acid | This compound | Effect of Modification |

|---|---|---|---|

| Benzene Ring | Unsubstituted | Trisubstituted (Cl, F, OEt) | Enhanced electronic modulation |

| Carboxylic Acid | Present | Present | Maintained core functionality |

| Molecular Weight | 136.15 g/mol | 232.63 g/mol | 96.48 g/mol increase |

| Halogen Content | None | Chlorine and Fluorine | Introduction of strong electronegative elements |

The 4-chlorine substitution provides additional electronic modification while introducing a larger halogen atom that can participate in halogen bonding interactions. Chlorine's electronegativity (3.16) is substantially lower than fluorine but still sufficient to create significant electron withdrawal from the aromatic system. The para positioning relative to the acetic acid side chain maximizes the electronic communication between the chlorine substituent and the carboxylic acid functionality.

The cumulative effect of these three substitutions creates a molecule that retains the essential phenylacetic acid pharmacophore while exhibiting substantially modified properties. The presence of both electron-withdrawing and electron-donating groups creates a balanced electronic environment that may prove advantageous in biological systems. This type of strategic substitution pattern represents a common approach in medicinal chemistry, where the goal is to optimize activity while maintaining synthetic feasibility.

Comparative analysis with other phenylacetic acid derivatives reveals that this compound represents a relatively complex example within this family. Simple halogenated derivatives such as 4-fluorophenylacetic acid (molecular weight 154.14 grams per mole) demonstrate the baseline effects of single halogen substitution. The progression from single to multiple substitutions illustrates the evolution of molecular complexity within the phenylacetic acid family, with each additional modification providing opportunities for enhanced selectivity and improved properties.

The structural relationship also extends to synthetic accessibility, as phenylacetic acid derivatives can often be prepared through similar methodological approaches with appropriate modifications for each specific substitution pattern. The established synthetic routes to phenylacetic acid, including hydrolysis of benzyl cyanide, provide foundational strategies that can be adapted for more complex derivatives. This synthetic relationship ensures that this compound remains accessible despite its increased complexity compared to the parent compound.

Properties

IUPAC Name |

2-(4-chloro-3-ethoxy-2-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO3/c1-2-15-10-7(11)4-3-6(9(10)12)5-8(13)14/h3-4H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMJTUGWXPDCKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Yield Optimization

| Parameter | Range Tested | Optimal Condition | Effect on Yield/Purity |

|---|---|---|---|

| Base type | NaOH, K₂CO₃ | NaOH preferred | Higher conversion rates, cost-effective |

| Solvent | DMF, DMSO, water | DMF | Polar aprotic solvent enhances nucleophilicity |

| Temperature | 50–90°C | 60–80°C | Balances reaction rate and by-product formation |

| Time | 4–24 hours | 6–12 hours | Sufficient for completion without degradation |

Adjusting these parameters leads to yields typically above 80% with purity exceeding 95% after purification.

Purification Techniques

- Recrystallization: Common solvents include ethyl acetate, ethanol, or mixtures with water.

- Chromatography: Silica gel column chromatography is used when higher purity is required or when impurities are structurally similar.

- HPLC: Employed in industrial settings for final purification and quality control.

Spectroscopic Characterization for Quality Control

| Technique | Purpose | Key Observations |

|---|---|---|

| ¹H NMR | Confirm aromatic and aliphatic protons | Peaks corresponding to ethoxy group, aromatic protons, and acetic acid methylene |

| ¹³C NMR | Confirm carbon framework | Signals for aromatic carbons, ethoxy carbons, and carboxyl carbon |

| FT-IR | Identify functional groups | Strong C=O stretch near 1700 cm⁻¹, C-F and C-Cl bond vibrations |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peak at m/z ~232.64 |

| HPLC | Purity assessment | Single major peak with >95% area |

Comparative Analysis with Related Phenylacetic Acid Derivatives

| Feature | 4-Chloro-3-ethoxy-2-fluorophenylacetic acid | Similar Compounds (e.g., trifluoromethoxy derivatives) |

|---|---|---|

| Substituents | Cl at 4-position, ethoxy at 3, F at 2 | Different halogen/alkoxy substitutions |

| Lipophilicity | Moderate due to ethoxy group | Often lower with trifluoromethoxy due to electron-withdrawing effect |

| Reactivity | Balanced nucleophilicity and steric hindrance | Varies; trifluoromethoxy increases metabolic stability |

| Synthetic Complexity | Moderate | Can be higher due to more reactive or sensitive groups |

Summary Table of Preparation Method

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Starting materials | 4-chloro-3-ethoxy-2-fluorobenzene, bromoacetic acid | Commercially available |

| 2 | Nucleophilic substitution | Base (NaOH/K₂CO₃), solvent (DMF), 60–80°C, 6–12 h | Formation of target acid |

| 3 | Monitoring | TLC/HPLC | Reaction progress control |

| 4 | Purification | Recrystallization or chromatography | High purity product (>95%) |

| 5 | Characterization | NMR, FT-IR, MS, HPLC | Structural confirmation and purity check |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethoxy-2-fluorophenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Chloro-3-ethoxy-2-fluorophenylacetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxy-2-fluorophenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways affected by this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 4-chloro-3-ethoxy-2-fluorophenylacetic acid with structurally related phenylacetic acid derivatives:

Key Observations :

- Ethoxy vs. Trifluoromethoxy : The ethoxy group in the target compound improves lipophilicity compared to the electron-withdrawing trifluoromethoxy group in , which may affect metabolic stability in drug design.

- Halogen Positioning : Fluorine at the 2-position (target compound) versus 3-position (similarity score 0.96 compound ) alters steric and electronic effects on the aromatic ring, influencing reactivity in substitution reactions.

- Steric Effects : The trifluoromethyl and methyl groups in the compound from reduce solubility but enhance thermal stability.

Biological Activity

4-Chloro-3-ethoxy-2-fluorophenylacetic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anti-inflammatory properties, and discusses its mechanisms of action, biochemical interactions, and relevant case studies.

The compound's chemical structure is characterized by the presence of a chloro group, an ethoxy group, and a fluorine atom on the phenyl ring. These substituents are crucial for its biological activity and influence its interaction with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various experimental models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The anti-inflammatory action may be mediated through the inhibition of NF-kB signaling pathways, which play a pivotal role in the inflammatory response .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or bacterial metabolism.

- Receptor Modulation : It could act as an allosteric modulator at certain receptors, enhancing or inhibiting their activity depending on the context.

- Cellular Uptake : The ethoxy group may facilitate cellular uptake, enhancing the compound's efficacy within target cells .

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 30 µg/mL for E. coli, indicating potent antimicrobial activity.

Study 2: Anti-inflammatory Activity

A separate study evaluated the anti-inflammatory effects in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Mice treated with this compound exhibited significantly reduced levels of inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Biological Activity Summary

Table 2: Mechanism Insights

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits enzymes involved in cell wall synthesis |

| Receptor Modulation | Acts as an allosteric modulator at receptors |

| Cellular Uptake | Enhanced by ethoxy group facilitating entry |

Q & A

Q. How can metabolic stability be assessed to improve pharmacokinetic profiles?

- Methodology :

- Liver microsome assays : Incubate the compound with rat/human microsomes and analyze degradation via LC-MS.

- Prodrug design : Modify the carboxylic acid group to esters and evaluate hydrolysis rates in plasma .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.